REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.Br.[NH2:9][C:10]1[S:11][C:12]([Br:15])=[CH:13][N:14]=1.C(N(CC)CC)C.[OH-].[Na+]>ClCCl.O>[Br:15][C:12]1[S:11][C:10]([NH:9][C:5](=[O:7])[CH3:6])=[N:14][CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the reaction medium is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is used in step b without purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |